molecular formula C17H17N3O2S B2520619 (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone CAS No. 1169954-89-5

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone

Cat. No.: B2520619
CAS No.: 1169954-89-5
M. Wt: 327.4
InChI Key: JIHYQLAXKZOXBC-UHFFFAOYSA-N
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Description

The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone is a heterocyclic organic molecule

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound likely affects multiple biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Pharmacokinetics

The presence of a prenyl chain in some compounds has been found to make them more lipophilic, which plays an important role in their antioxidant activity . This suggests that the compound’s bioavailability could be influenced by its lipophilicity.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects. These could potentially include effects related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the indole or thiazole rings .

Scientific Research Applications

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone: has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with indole, thiazole, and morpholine moieties. Examples include:

Uniqueness

The uniqueness of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-19-14-5-3-2-4-12(14)10-15(19)16-18-13(11-23-16)17(21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHYQLAXKZOXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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